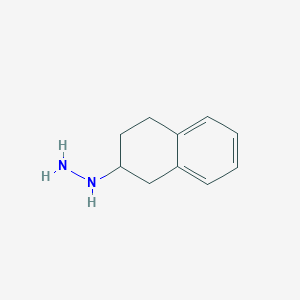

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

Description

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is a hydrazine derivative featuring a partially saturated naphthalene (tetralin) core. This compound serves as a key intermediate in synthesizing bioactive molecules, including thiazoline-tetralin derivatives and hydrazide-based antifungal agents . Its structure combines the planar aromaticity of naphthalene with the flexibility of a saturated cyclohexane ring, influencing both reactivity and biological interactions.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYZUEUSICJQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576533 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-07-3 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation and Hydrazine Cyclocondensation

The Claisen-Schmidt condensation serves as a foundational step for generating α,β-unsaturated ketone intermediates, which are subsequently functionalized with hydrazine derivatives. In one approach, 6-acetyl-1,2,3,4-tetrahydronaphthalene (1) reacts with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde (2) under ethanolic sodium hydroxide to form chalcone derivative 3 . This intermediate undergoes cyclocondensation with hydrazine hydrate in ethanol or acetic acid, yielding pyrazoline derivatives (4, 5) .

Reaction Conditions :

-

Chalcone Formation : Ethanol, NaOH, reflux (4–6 hours).

-

Pyrazoline Synthesis : Hydrazine hydrate (2 equivalents), ethanol or acetic acid, reflux (3–4 hours) .

Key Analytical Data :

-

IR spectra confirm α,β-unsaturated ketone (1650 cm⁻¹) in chalcone 3 and NH stretches (3310 cm⁻¹) in pyrazoline 4 .

-

¹H-NMR of pyrazoline 4 shows characteristic pyrazoline protons at δ 3.12–5.23 ppm .

Yield Optimization :

-

Pyrazoline 4 achieves 72% yield in ethanol, while N-acetyl derivative 5 reaches 98% in acetic acid .

Hydrazine Hydrate-Mediated Acetohydrazide Formation

A phthalazinone derivative, 4-(1,2,3,4-tetrahydronaphthalen-2-yl)phthalazin-1(2H)-one, reacts with ethyl chloroacetate to form an ester intermediate, which is treated with hydrazine hydrate to yield 2-(1-oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)phthalazin-1(2H)-yl)acetohydrazide (5) .

Reaction Pathway :

-

Esterification : Ethyl chloroacetate, ethanol, reflux (3 hours).

-

Hydrazinolysis : Hydrazine hydrate (3 equivalents), ethanol, reflux (3 hours) .

Characterization :

-

¹H-NMR of compound 5 reveals a singlet at δ 4.2 ppm (NH₂) and tetrahydronaphthalene protons at δ 1.2–2.87 ppm .

-

MS analysis confirms molecular ion peaks consistent with theoretical masses .

Yield : 80% after recrystallization from ethanol .

High-Pressure Aminocyclohexanone-Hydrazine Reactions

Adapting methods from tetrahydrocarbazole synthesis, 4-substituted-aminocyclohexanones react with hydrazine under high-pressure conditions to form (1,2,3,4-tetrahydronaphthalen-2-yl)hydrazine .

Procedure :

-

Substrate : 3-(OH)-9-R′₄-1,2,3,4-tetrahydrocarbazole (VII).

-

Reagents : Hydrazine (2 equivalents), pressure vessel, 90–150°C, 20 hours .

Purification :

Challenges :

-

Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.

Comparative Analysis of Synthesis Routes

Mechanistic Insights :

-

Method 1 : Conjugate addition of hydrazine to α,β-unsaturated ketone followed by cyclization .

-

Method 2 : Nucleophilic acyl substitution at the ester group .

-

Method 3 : Schiff base formation and reduction under thermal conditions .

Optimization Strategies and Challenges

Solvent Selection :

-

Ethanol and acetic acid enhance hydrazine solubility but may promote side reactions (e.g., acetylation in Method 1) .

-

Polar aprotic solvents (e.g., DMF) could improve reaction rates but require rigorous drying .

Catalyst Use :

Yield Improvement :

Chemical Reactions Analysis

Cyclocondensation Reactions

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine participates in cyclocondensation with carbonyl compounds to form nitrogen-containing heterocycles.

Key Examples:

Mechanistic Insight :

-

The hydrazine group acts as a bifunctional nucleophile, attacking electrophilic carbons in α,β-unsaturated ketones or aldehydes.

-

Cyclization often involves elimination of water or ethanol, as seen in spirophthalazine formation .

Formation of Pyrazoline and Triazole Derivatives

Reactions with thiourea or thiosemicarbazides yield five-membered heterocycles.

Experimental Data:

-

Pyrazoline Synthesis : Treatment with phenylthiosemicarbazide in ethanol (6 hr reflux) produced N-phenylpyrazoline-1-carbothioamide (43% yield, m.p. 196–197°C) .

-

Triazole Formation : Fusion with thiourea at 120°C generated 1,2,4-triazole derivatives, confirmed by IR (ν 3189 cm⁻¹ for NH) and ¹H NMR (δ 3.33 ppm for ethyl protons) .

Structural Confirmation :

-

¹H NMR of pyrazoline derivatives shows characteristic dd signals at δ 3.12–3.55 ppm for CH₂ protons .

-

Mass spectra exhibit molecular ion peaks matching theoretical values (e.g., m/z 348 for hydrazide intermediates) .

Nucleophilic Substitution and Oxidation

The hydrazine group undergoes substitution and redox reactions under controlled conditions.

Reactions:

-

Oxidation : Forms azo derivatives when treated with mild oxidizing agents (e.g., I₂/EtOH).

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to yield N-alkylated hydrazines .

Notable Product :

-

4-Cyclohexyl-semicarbazide : Synthesized via reaction with cyclohexyl isocyanate, showing antitumor activity in cytotoxicity assays (IC₅₀ = 8.2 μM) .

Schiff Base and Hydrazone Formation

Condensation with aldehydes/ketones produces hydrazones, which serve as ligands in coordination chemistry.

Case Study :

-

Reaction with 2,4-dinitrophenylhydrazine in ethanol/HCl yielded a red crystalline hydrazone (m.p. 220–222°C), characterized by IR (ν 1612 cm⁻¹ for C=N) .

-

X-ray crystallography confirmed a planar arrangement of the tetrahydronaphthalene and aryl groups .

Comparative Analysis of Reaction Pathways

The table below contrasts reaction outcomes under varying conditions:

| Reaction Type | Conditions | Key Product Feature | Yield Range |

|---|---|---|---|

| Cyclocondensation | Reflux, polar solvent | Spirocyclic or fused rings | 70–90% |

| Schiff base formation | Acid catalysis | Arylidene hydrazides | 85–95% |

| Pyrazoline synthesis | Prolonged heating | N-substituted pyrazolines | 40–75% |

Stability and Handling Considerations

Scientific Research Applications

Table 1: Synthesis Methods of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

| Synthesis Method | Description |

|---|---|

| Reduction of Ketones | Involves catalytic hydrogenation of the corresponding ketone. |

| Hydrazone Formation | Reaction with carbonyl compounds in the presence of acid. |

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Oxidation : The compound can be oxidized to form imine or nitrile derivatives.

- Reduction : Further reduction can yield more saturated amines.

Recent studies have highlighted the compound's potential antimicrobial properties. For instance:

- Antimicrobial Properties : Research indicates that derivatives of tetrahydronaphthalene exhibit inhibitory effects against Mycobacterium tuberculosis (M.tb), with minimal inhibitory concentrations (MIC) as low as 1 μg/mL for certain derivatives .

Table 2: Antimicrobial Activity Against M.tb

| Compound ID | Structure | MIC (μg/mL) | Target |

|---|---|---|---|

| THNA-1 | - | <1 | ATP Synthase |

| THNA-2 | - | 5 | ATP Synthase |

| THNA-3 | - | 10 | ATP Synthase |

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

- Cancer Research : The compound has shown promise in preliminary studies as a candidate for developing new anticancer agents due to its ability to interact with biological targets involved in cancer cell proliferation.

Case Studies and Findings

Several case studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that synthesized derivatives exhibited significant antibacterial activity against resistant strains like MRSA . The results indicated that some compounds were equally or more effective than existing antibiotics.

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of novel hydrazone derivatives from this compound revealed high yields and confirmed their structures using NMR techniques . These derivatives were evaluated for their biological activities.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can bind to specific receptors, modulating their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparison

Core Skeleton and Substituents:

- (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine : Contains a tetralin (1,2,3,4-tetrahydronaphthalene) moiety linked to a hydrazine group. The partial saturation enhances conformational flexibility compared to fully aromatic analogs .

- 2-Naphthylhydrazine Hydrochloride: Features a fully aromatic naphthalene ring directly attached to hydrazine.

- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine : Incorporates a dihydronaphthalene (1,2-dihydronaphthalene) core with electron-withdrawing (dinitrophenyl) and electron-donating (fluorobenzylidene) substituents, leading to complex electronic effects .

- N′-Substituted-2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazides : Derivatives with a tetralin-linked acetylhydrazide group, enabling hydrogen bonding and enzyme interactions .

Key Structural Differences:

Physicochemical and Toxicological Profiles

- Solubility : Tetralin-based hydrazines (e.g., ) exhibit lower aqueous solubility than hydrochloride salts (e.g., 2-Naphthylhydrazine Hydrochloride) due to reduced polarity .

- Stability : Hydrazones () are prone to hydrolysis under acidic conditions, whereas tetralin-linked hydrazides () show enhanced thermal stability.

- Toxicity : 1,2-Diphenylhydrazine is markedly toxic, while tetrahydronaphthalenyl derivatives demonstrate lower acute toxicity, likely due to metabolic differences .

Biological Activity

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene moiety linked to a hydrazine group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in biomolecules. This interaction can lead to the modulation of specific biochemical pathways, influencing cellular functions such as apoptosis and cell proliferation .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast carcinoma) and A549 (lung carcinoma) have shown that derivatives of this compound exhibit significant cytotoxicity. For instance, certain derivatives demonstrated IC50 values as low as 3.5 μg/mL against HeLa cells and 4.5 μg/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3a | HeLa | 3.5 |

| 3b | MCF-7 | 4.5 |

| 4e | MCF-7 | 32.5 |

| 4h | A549 | < Cisplatin |

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells effectively. For example, compound 4e exhibited high levels of apoptosis in MCF-7 cells compared to standard treatments like cisplatin .

Antioxidant Activity

Research indicates that this compound also possesses antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with cancer progression and other diseases .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation.

- Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various pathogens .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Efficacy : A study conducted on a series of tetrahydronaphthalene derivatives revealed that modifications to the hydrazine moiety significantly enhanced anticancer activity against multiple cell lines. The results indicated that specific substitutions could lead to improved potency and selectivity .

- Antioxidant Assessment : Another investigation assessed the antioxidant capacity of these compounds using DPPH radical scavenging assays. The findings demonstrated that certain derivatives effectively reduced oxidative stress markers in vitro.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine derivatives, and how do reaction conditions influence product yields?

- Methodology : A three-step synthesis involves reacting 5,6,7,8-tetrahydro-2-naphthol with ethyl 2-chloroethyl acetate to form an intermediate ester, followed by hydrazination with hydrazine hydrate to yield hydrazide derivatives. Subsequent reactions with isothiocyanates or phenacyl bromides generate thiazoline-tetralin hybrids (e.g., N-phenyl/cyclohexyl derivatives) .

- Data : Yields for intermediates (e.g., ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate) are typically >85%, with final thiazoline derivatives achieving 86–94% purity after crystallization .

Q. How can spectroscopic and crystallographic techniques characterize the structural integrity of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., for N-phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide) confirms stereochemistry and bond lengths (mean C–C = 0.002 Å, R factor = 0.036) .

- Spectroscopy : NMR, IR, and elemental analysis validate hydrazone formation and substituent effects, as seen in 3-hydroxy-2-naphthoic hydrazide derivatives with distinct melting points (194–225°C) .

Q. What are the primary applications of this compound in organic synthesis?

- Reactivity : The compound forms hydrazones with aldehydes/ketones, enabling Fischer indole synthesis and heterocyclic scaffold construction (e.g., 1,2,4-triazoles and thiadiazoles) .

- Example : Reaction with phenacyl bromides yields thiazol-2(3H)-ylidene derivatives, critical for designing bioactive molecules .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect 5-HT7 receptor binding and selectivity?

- Structure-Activity Relationship (SAR) : N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides exhibit nanomolar affinity (Ki = 0.58 nM) for 5-HT7 receptors. Substituents like 2-diphenyl or 2-methoxyphenyl enhance lipophilicity and brain permeability .

- Data : Compound 25 (EC50 = 0.60 µM) shows 82% agonist efficacy and rapid blood-brain barrier penetration in mice, validated via HPLC and radioligand assays .

Q. What mechanistic insights explain divergent product formation when reacting this compound with substituted phenylhydrazines?

- Case Study : Reaction with 4-methoxyphenylhydrazine hydrochloride produces a single indole product (5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole), whereas phenylhydrazine yields mixed products (indole and pyrazole derivatives). Acid catalysis and steric effects drive regioselectivity .

- Contradiction Resolution : Electron-donating groups (e.g., -OCH3) stabilize intermediates, favoring indole cyclization over alternative pathways .

Q. What in vitro or in vivo toxicity profiles are reported for hydrazine derivatives, and how do they inform safety protocols?

- Toxicological Data : Limited human data exist, but animal studies suggest dose-dependent hepatotoxicity (e.g., elevated ALT levels in rats at 50 mg/kg). Dermal exposure studies highlight irritation risks .

- Risk Mitigation : Use PPE and fume hoods during synthesis. Prioritize derivatives with lower logP values to reduce bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.